Anti-Proliferative Activity in HepG2 and MCF-7 Cells vs. Closest Published Analogs
A 2016 study on the N-1,3-benzothiazol-2-ylbenzamide class reports anti-proliferative IC50 values for several derivatives in HepG2 and MCF-7 cells, identifying compound 1k as a potent apoptosis inducer [1]. The study establishes a clear structure-activity relationship (SAR) showing that substituent identity and position critically govern potency, with IC50 values ranging from low micromolar to inactive. However, the specific compound 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313367-87-2) was not among the analogs tested in that series [1]. No direct head-to-head data or cross-study comparable data exists for this compound against any defined comparator in anti-proliferative assays. The evidence is therefore limited to class-level SAR inference: the 3-chloro substitution pattern differs from the most active compounds in the series, and its quantitative impact remains unmeasured.
| Evidence Dimension | Anti-proliferative potency (IC50) in HepG2 and MCF-7 cancer cell lines |
|---|---|
| Target Compound Data | No quantitative data available. |
| Comparator Or Baseline | Compound 1k (structure not disclosed as 3-chloro,6-methoxy derivative) and other analogs in the series; IC50 values range from ~2 µM to >50 µM depending on substitution [1]. |
| Quantified Difference | Not calculable. |
| Conditions | HepG2 human liver hepatocellular carcinoma and MCF-7 human breast cancer cell lines; MTT assay [1]. |
Why This Matters
Without IC50 data, the compound cannot be selected over known active analogs for oncology research; procurement should be contingent on obtaining primary screening data.
- [1] Corbo, F.F.R., et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016. https://ricerca.uniba.it/handle/11586/165001. Accessed 04 May 2026. View Source
